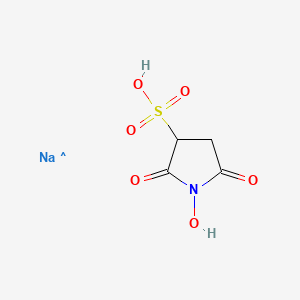
sodium N-hydroxysulfosuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium N-hydroxysulfosuccinimide (sulfo-NHS, molecular formula: C₄H₄NO₆SNa) is a water-soluble derivative of N-hydroxysuccinimide (NHS, C₄H₅NO₃). The addition of a sulfonate group (-SO₃⁻Na⁺) confers enhanced hydrophilicity, making it indispensable in aqueous bioconjugation reactions. Sulfo-NHS is widely used to activate carboxyl groups in conjunction with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming stable amine-reactive NHS esters for crosslinking proteins, nucleic acids, and polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Hydroxysuccinimide (NHS)
| Property | NHS (C₄H₅NO₃) | Sulfo-NHS (C₄H₄NO₆SNa) |
|---|---|---|
| Solubility | Limited in water; soluble in organic solvents (DMF, DMSO) | High water solubility due to sulfonate group |
| Applications | Organic-phase synthesis, non-aqueous coupling | Aqueous bioconjugation (e.g., protein crosslinking, nanoparticle functionalization) |
| Reactivity | Requires organic solvents for activation | Compatible with physiological buffers (e.g., PBS, MES) |
| Stability | Hydrolyzes slowly in organic solvents | Rapid hydrolysis in water (minutes to hours) |
- Key Distinction : Sulfo-NHS eliminates the need for organic solvents in biological systems, reducing toxicity and simplifying workflows .
Aryl Sulfonyl Fluorides (e.g., NHSF)
Aryl sulfonyl fluorides, such as the hetero-bifunctional crosslinker NHSF (N-hydroxysulfosuccinimide-aryl sulfonyl fluoride), combine NHS ester reactivity with sulfur(VI) fluoride exchange (SuFEx) click chemistry. Unlike sulfo-NHS, NHSF enables sequential "plant-and-cast" crosslinking: the NHS ester targets lysine residues, while the sulfonyl fluoride reacts with tyrosine or serine under basic conditions. This dual functionality allows for orthogonal conjugation strategies, though sulfonyl fluorides exhibit slower kinetics compared to NHS esters .
N-Iodosuccinimide (NIS)
N-Iodosuccinimide, a halogenated succinimide derivative, serves as a precatalyst in cross-coupling reactions (e.g., alcohol-to-nucleophile bonds). Its primary use is in organic synthesis rather than biomolecular applications .
Functional Comparison with Other Crosslinking Agents
Carbodiimides (EDC, DCC)
- EDC/Sulfo-NHS Synergy: Sulfo-NHS stabilizes the O-acylisourea intermediate formed by EDC, reducing hydrolysis and improving amide bond formation yields (>90% in optimized conditions). In contrast, EDC alone or with non-sulfonated NHS requires organic solvents and yields lower efficiency in aqueous media .
- DCC (N,N'-dicyclohexylcarbodiimide) : Used with NHS in organic solvents but generates insoluble dicyclohexylurea byproducts, complicating purification. Sulfo-NHS/EDC avoids this issue .
Zero-Length Crosslinkers (e.g., Glutaraldehyde)
Glutaraldehyde directly links amines without spacer arms but causes uncontrolled polymerization. Sulfo-NHS esters enable controlled, spacer-free conjugation (zero-length) while maintaining target specificity .
Research Findings and Innovations
Solubility Enhancement Strategies
- 15-Crown-5 Complexation : Sulfo-NHS sodium salt’s solubility in organic solvents is achieved via 15-crown-5, which chelates Na⁺. This hybrid approach retains aqueous reactivity while enabling esterification in organic phases (e.g., DMF), yielding purer products and reducing side reactions .
Stability and Hydrolysis
- Sulfo-NHS esters hydrolyze rapidly (t₁/₂ ~10–30 minutes in PBS, pH 7.4), necessitating immediate use. In contrast, NHS esters in organic solvents (e.g., DMF) remain stable for hours .
Properties
Molecular Formula |
C4H5NNaO6S |
|---|---|
Molecular Weight |
218.14 g/mol |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11); |
InChI Key |
UHWMKUMDYANCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















